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molecular formula C13H10O4S B8529062 5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde CAS No. 215023-68-0

5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde

Cat. No. B8529062
M. Wt: 262.28 g/mol
InChI Key: GPEWMCDNTBZTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323309B1

Procedure details

The synthesis of this compound is depicted schematically in FIG. 13. A 50 mL schlenk flask was charged with 5-bromosalicylaldehyde (2.408 g, 11.98 mmol) and Cl2Pd(PPh3)2 (0.420 g, 0.599 mmol, 0.05 equiv). To this was added 2-tributylstannyl-3,4-ethylenedioxythiophene (8.784 g, 20.37 mmol, 1.7 equiv) in 25 mL of DMF. The reaction mixture was heated to 80° C. for 18 h, over which time the reaction color changed from light yellow to dark red. The solvent was removed under vacuum and the resulting oil was dissolved in 350 mL of EtOAc and washed with dil. NH4Cl (6×100 mL). The organic layer was filtered through a pad of silica and the solvent was removed to yield a thermally- and light-sensitive yellow-green solid (0.846 g, 3.23 mmol, 27%), mp 132° C., dec. 1H NMR (CDCl3) δ10.98 (s, 1H), 9.94 (s, 1H) 7.92 (d, 1H, J=2.3 Hz), 7.84 (dd, 1H, J=2.4 and 8.7 Hz), 7.00 (d, 1H, J=8.7 Hz), 6.29 (s, 1H), 4.34-4.25 (m, 4H). MS m/z 262 (M+). HRMS (FAB) found m/z 263.0378 (M+H+); calcd for C13H11O4S m/z 263.0378 (M+H+).
Quantity
2.408 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
8.784 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
27%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:16]1[S:17][CH:18]=[C:19]2[O:24][CH2:23][CH2:22][O:21][C:20]=12)CCC>CN(C=O)C>[CH2:22]1[CH2:23][O:24][C:19]2[C:20](=[C:16]([C:2]3[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=3)[S:17][CH:18]=2)[O:21]1

Inputs

Step One
Name
Quantity
2.408 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Cl2Pd(PPh3)2
Quantity
0.42 g
Type
reactant
Smiles
Step Two
Name
Quantity
8.784 g
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=C2C1OCCO2)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in 350 mL of EtOAc
WASH
Type
WASH
Details
washed with dil. NH4Cl (6×100 mL)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(SC=C2OC1)C1=CC=C(C(C=O)=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.23 mmol
AMOUNT: MASS 0.846 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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